
6-(Dimethylamino)-3-pyridinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is a chemical compound with the molecular formula C10H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a pyridine ring, which is further connected to a propanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to further reduction to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The process may also include purification steps such as distillation or crystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound may also act as a ligand, binding to metal ions and modulating their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-one
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-amine
- 3-(dimethylamino)-1-(pyridin-3-yl)propan-1-ether
Uniqueness
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the pyridine ring allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
3-[6-(dimethylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)10-6-5-9(8-11-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3 |
Clave InChI |
VOMCPLXPLTWKDD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


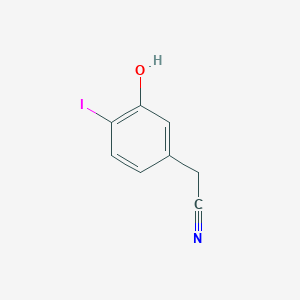

![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
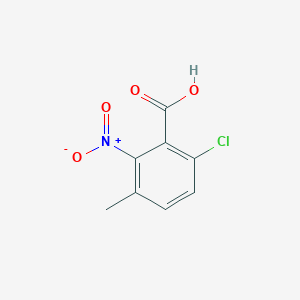

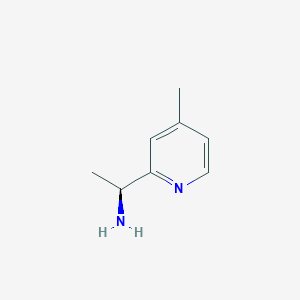

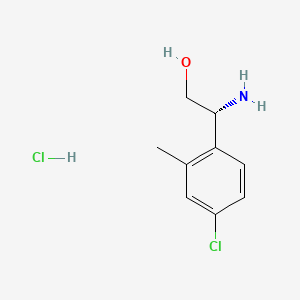
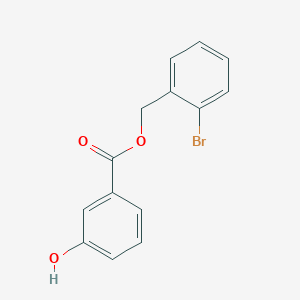



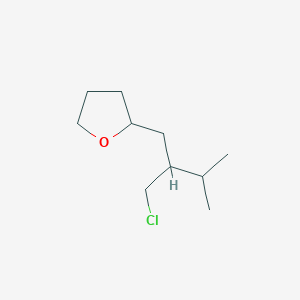
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
